Strontium dioleate

Description

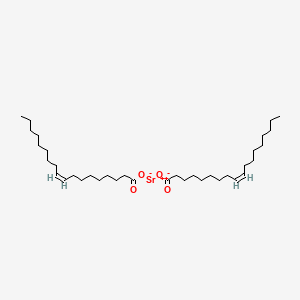

Strontium dioleate is a strontium-based compound hypothesized to consist of a strontium (Sr²⁺) cation paired with two oleate (C₁₈H₃₃O₂⁻) anions. Oleate, a monounsaturated fatty acid derived from oleic acid, is commonly used in surfactants and emulsifiers due to its amphiphilic properties. While direct references to this compound are absent in the provided evidence, analogous compounds like polyglycerol-2 dioleate and sorbitan dioleate (SDO) highlight the role of dioleate moieties in stabilizing emulsions through interfacial rheological modulation .

Properties

CAS No. |

59039-08-6 |

|---|---|

Molecular Formula |

C36H66O4Sr |

Molecular Weight |

650.5 g/mol |

IUPAC Name |

strontium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

QRGQLRSDSGSLBD-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Sr+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium dioleate can be synthesized through a reaction between strontium hydroxide and oleic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding oleic acid under controlled temperature and stirring conditions. The resulting mixture is then heated to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of advanced reactors and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: Strontium dioleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form strontium oxide and other by-products.

Reduction: Reduction reactions may involve the conversion of this compound to strontium metal and oleic acid.

Substitution: It can participate in substitution reactions where the oleate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Hydrogen gas or other reducing agents can facilitate reduction reactions.

Substitution Reagents: Halogens or other reactive species can be used for substitution reactions.

Major Products Formed:

Oxidation: Strontium oxide and various organic by-products.

Reduction: Strontium metal and oleic acid.

Substitution: New strontium compounds with different functional groups.

Scientific Research Applications

Strontium dioleate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential role in biological systems, particularly in bone regeneration and repair.

Industry: this compound is used in the production of lubricants, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which strontium dioleate exerts its effects involves its interaction with biological molecules and cellular pathways. Strontium ions can replace calcium ions in biological systems, influencing bone metabolism and promoting bone growth. The oleate component may also play a role in enhancing the bioavailability and stability of the compound.

Comparison with Similar Compounds

Chemical Structure and Solubility

Strontium compounds exhibit diverse solubility profiles depending on their anionic counterparts:

- Strontium titanate (SrTiO₃) : A perovskite-structured ceramic with low solubility in water, widely used in electronics and photocatalysis .

- Strontium sulfate (SrSO₄) : Poorly soluble in water (0.0135 g/100 mL at 30°C), utilized in glass and ceramic industries .

- Strontium acetate (Sr(CH₃COO)₂) : Highly water-soluble (58.3 g/100 mL at 20°C), employed in laboratory research .

- Strontium fluoride (SrF₂) : Moderately soluble in water, with dissolution rates influenced by dynamic vs. static systems .

Comparison with Dioleate Surfactants

Structural and Functional Differences

Biological Activity

Strontium dioleate, a compound formed from strontium and oleic acid, has garnered attention for its potential biological activities, particularly in the fields of bone health and tissue engineering. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Strontium

Strontium (Sr) is a trace element found abundantly in the Earth's crust. It plays a crucial role in various biological processes, particularly in bone metabolism. Strontium ions have been shown to enhance bone formation and remodeling, making them significant in treating osteoporosis and promoting bone healing .

Strontium exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : Strontium has been established to mitigate oxidative stress by exhibiting pronounced antioxidant capabilities. This effect is vital in preventing cellular damage associated with various chronic diseases .

- Anti-inflammatory Effects : Research indicates that strontium can suppress the release of pro-inflammatory cytokines, thereby exerting significant anti-inflammatory effects. This property is essential for conditions involving chronic inflammation .

- Bone Regeneration : Strontium ions have been reported to accelerate osteogenesis (bone formation) and mineralization. They enhance early angiogenesis by modulating macrophages towards an M2 phenotype, which is beneficial for new tissue regeneration .

Biological Activity of this compound

This compound specifically combines the beneficial properties of strontium with oleic acid, a fatty acid known for its role in cellular functions. The biological activity of this compound can be summarized as follows:

- Enhanced Bioavailability : The oleic acid component may enhance the solubility and absorption of strontium ions in biological systems, potentially improving their bioavailability compared to other forms .

- Cellular Uptake : Studies have suggested that modified fatty acid compositions can influence cellular accumulation of strontium. This suggests that this compound may facilitate more efficient uptake into cells, enhancing its therapeutic effects .

Case Studies and Research Findings

- Bone Tissue Engineering : A study demonstrated that strontium-doped bioactive glass (BG) containing this compound exhibited superior antibacterial activity and improved bone regeneration capacity in vivo. This highlights the potential application of this compound in biomaterials for bone repair .

- Osteoporosis Treatment : Clinical studies have shown that strontium compounds can decrease fracture rates in elderly patients with osteoporosis. The mechanism involves enhancing bone density and strength through increased osteoblast activity and reduced osteoclast activity .

- Cellular Studies : Research on Saccharomyces cerevisiae (yeast) indicated that oleate-enriched media could enhance strontium accumulation within cells. This suggests that dietary fats may play a role in modulating the bioavailability and effectiveness of strontium compounds like this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.